REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][CH2:9][CH:10]([OH:12])[CH3:11].C(O)(=O)C.C([BH3-])#N>CO>[CH:1]1([NH:8][CH2:9][CH:10]([OH:12])[CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cyanoborohydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Sande et al, Tetrahedron Letters 1984, 3501) were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NCC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |